![molecular formula C22H32N4O4S B2555319 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1428356-46-0](/img/structure/B2555319.png)
1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
The compound “1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule that contains several functional groups including a pyrrolidinyl group, a piperidine group, a piperazine group, and a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could be introduced via a ring-closing reaction . The piperidine and piperazine groups could be introduced via nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine, piperidine, and piperazine rings would add three-dimensionality to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the various nitrogen atoms could act as bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make the compound basic, and the presence of the carbonyl group could make it polar .Scientific Research Applications
Heterocyclic Synthesis
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone serves as a valuable building block in heterocyclic synthesis. Researchers have utilized it to create novel sulfonamides incorporating various heterocyclic moieties, such as thiazole, imidazo[1,2-a]pyridine, imidazo[2,1-c][1,2,4]triazole, imidazo[2,1-b]thiazole, 1,3,4-thiadiazine, and 1,4-thiazine . These derivatives exhibit diverse biological activities and have potential applications in drug discovery.
Anti-Human Liver Cancer Evaluation
The synthesized sulfonamides derived from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone were evaluated for their anti-human liver cancer activity. Notably, compounds 8, 11, 4, 22, 12a, 33, 35, 27, and 24 demonstrated better activity than methotrexate (MTX), a reference drug. Their selectivity index (SI) values ranged from 4.62 to 33.21, indicating promising potential for hepatocellular carcinoma treatment .
Molecular Docking Studies
Using the Molecular Operating Environment (MOE), researchers performed virtual screening and molecular docking studies. The results suggested that some of the synthesized compounds could act as inhibitors against dihydrofolate reductase (DHFR) enzyme (PDB ID: 4DFR). Further modifications may enhance their inhibitory properties .
Antibacterial and Antifungal Properties
While not explicitly mentioned in the cited study, sulfonamides are known for their antibacterial and antifungal activities. Researchers may explore the potential of 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone derivatives in combating microbial infections .
Carbonic Anhydrase Inhibition
Sulfonamides have been investigated as carbonic anhydrase inhibitors. Although this specific compound’s activity in this regard is not detailed, it’s an interesting avenue for further exploration .
Other Pharmacological Activities
Given the diverse properties of sulfonamides, additional investigations could explore insulin-releasing, hypoglycemic, anti-inflammatory, and anti-carcinogenic effects .
Future Directions
properties
IUPAC Name |
1-[4-[4-(1-pyrrolidin-1-ylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-18(27)19-4-6-21(7-5-19)23-14-16-24(17-15-23)22(28)20-8-12-26(13-9-20)31(29,30)25-10-2-3-11-25/h4-7,20H,2-3,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPYKALRYBDPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone |
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